

Technical Characterization Guide: 5-Butylpyrimidine-2,4,6-triamine

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Compound of Interest

Compound Name: 5-Butylpyrimidine-2,4,6-triamine

CAS No.: 4086-51-5

Cat. No.: B15214891

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Executive Summary & Application Context

5-Butylpyrimidine-2,4,6-triamine (CAS: 4086-51-5) represents a critical lipophilic variant of the classic 2,4,6-triaminopyrimidine (TAP) scaffold. While the parent TAP scaffold is a well-documented precursor in the synthesis of folate antagonists (e.g., Trimethoprim) and energetic materials, the 5-butyl derivative serves a specialized role in Structure-Activity Relationship (SAR) studies.

In drug discovery, specifically for Dihydrofolate Reductase (DHFR) inhibitors, the introduction of a 5-alkyl chain probes hydrophobic pockets adjacent to the active site (e.g., near Leu20/Leu28 residues in bacterial DHFR). Consequently, distinguishing this specific lipophilic analog from its unsubstituted parent and other alkyl-homologs is a frequent analytical challenge.

This guide provides a comparative technical analysis to definitively identify **5-Butylpyrimidine-2,4,6-triamine** using NMR and Mass Spectrometry, highlighting the diagnostic signals that separate it from "Alternative A" (Parent Scaffold) and "Alternative B" (Common Drug Standards).

Comparative Analytical Profile

The following table contrasts the target molecule with its primary structural alternative (the unsubstituted parent) and a functional reference (Minoxidil, a related pyrimidine-N-oxide).

Table 1: Physicochemical & Spectral Comparison

Feature	Target: 5-Butylpyrimidine-2,4,6-triamine	Alternative A: 2,4,6-Triaminopyrimidine (TAP)	Alternative B: Minoxidil (Reference)
Formula	C ₈ H ₁₅ N ₅	C ₄ H ₇ N ₅	C ₉ H ₁₅ N ₅ O
MW	181.24 g/mol	125.13 g/mol	209.25 g/mol
Key Structural Difference	C5-Butyl Chain	C5-Proton (Unsubstituted)	N-Oxide & Piperidine Ring
¹ H NMR Diagnostic	Triplet ~0.9 ppm (Butyl-CH ₃)	Singlet ~5.4 ppm (C5-H)	Multiplet ~1.5 ppm (Piperidine)
¹³ C NMR Diagnostic	C5 Quaternary Carbon (~95-105 ppm)	C5 Methine Carbon (~73 ppm)	C6 Aromatic (~150+ ppm)
Mass Spec (ESI+)	m/z 182 [M+H] ⁺	m/z 126 [M+H] ⁺	m/z 210 [M+H] ⁺

Methodology 1: NMR Spectroscopy (The "C5-Diagnostic")

Causality & Experimental Logic

The most definitive method to confirm the 5-butyl substitution is the disappearance of the highly shielded C5-proton found in the parent scaffold. In 2,4,6-triaminopyrimidine, the electron-donating amine groups shield the C5 position, causing the proton to appear upfield (~5.4 ppm) compared to typical aromatics. Substituting this proton with a butyl group removes this signal and introduces aliphatic resonances.

Protocol: ¹H & ¹³C NMR Acquisition

- Solvent Selection: Dissolve 5-10 mg of sample in DMSO-d₆.

- Reasoning: Pyrimidine triamines have poor solubility in CDCl_3 . DMSO-d_6 ensures sharp resolution of the exchangeable amine ($-\text{NH}_2$) protons.
- Acquisition: Run standard ^1H (16 scans) and ^{13}C (512+ scans).
- Validation: Check for the water suppression signal if using wet DMSO , as it can overlap with the butyl- CH_2 signals.

Data Analysis: The "Fingerprint" Region

^1H NMR (DMSO-d_6 , 400 MHz):

- δ 0.88 - 0.92 ppm (Triplet, 3H): Terminal methyl of the butyl chain. Diagnostic for alkyl length.
- δ 1.25 - 1.35 ppm (Sextet, 2H): γ -Methylene protons.
- δ 1.45 - 1.55 ppm (Quintet, 2H): β -Methylene protons.
- δ 2.30 - 2.45 ppm (Triplet, 2H): α -Methylene protons attached to the Pyrimidine-C5.
- δ 5.80 - 6.50 ppm (Broad Singlets): Three distinct $-\text{NH}_2$ signals (2, 4, and 6 positions). Note: These may merge depending on temperature/concentration.
- MISSING SIGNAL: The sharp singlet at δ 5.4 ppm (characteristic of the unsubstituted parent TAP) must be absent.

^{13}C NMR (DMSO-d_6 , 100 MHz):

- δ 13.8, 22.1, 29.5, 31.0 ppm: Aliphatic butyl carbons.
- δ ~98-105 ppm (C5): The C5 carbon becomes quaternary. It shifts downfield from the parent's ~73 ppm but remains shielded relative to typical aromatics due to the ortho-amino groups.
- δ 160-163 ppm (C2, C4, C6): Guanidine-like aromatic carbons.

Methodology 2: Mass Spectrometry (Fragmentation Logic)

Causality & Experimental Logic

While NMR confirms the connectivity, Mass Spectrometry (MS) provides sensitivity for detecting trace impurities of the parent scaffold. The 5-butyl chain introduces specific fragmentation pathways (McClafferty rearrangement or alkyl chain loss) absent in the parent.

Protocol: ESI-MS/MS

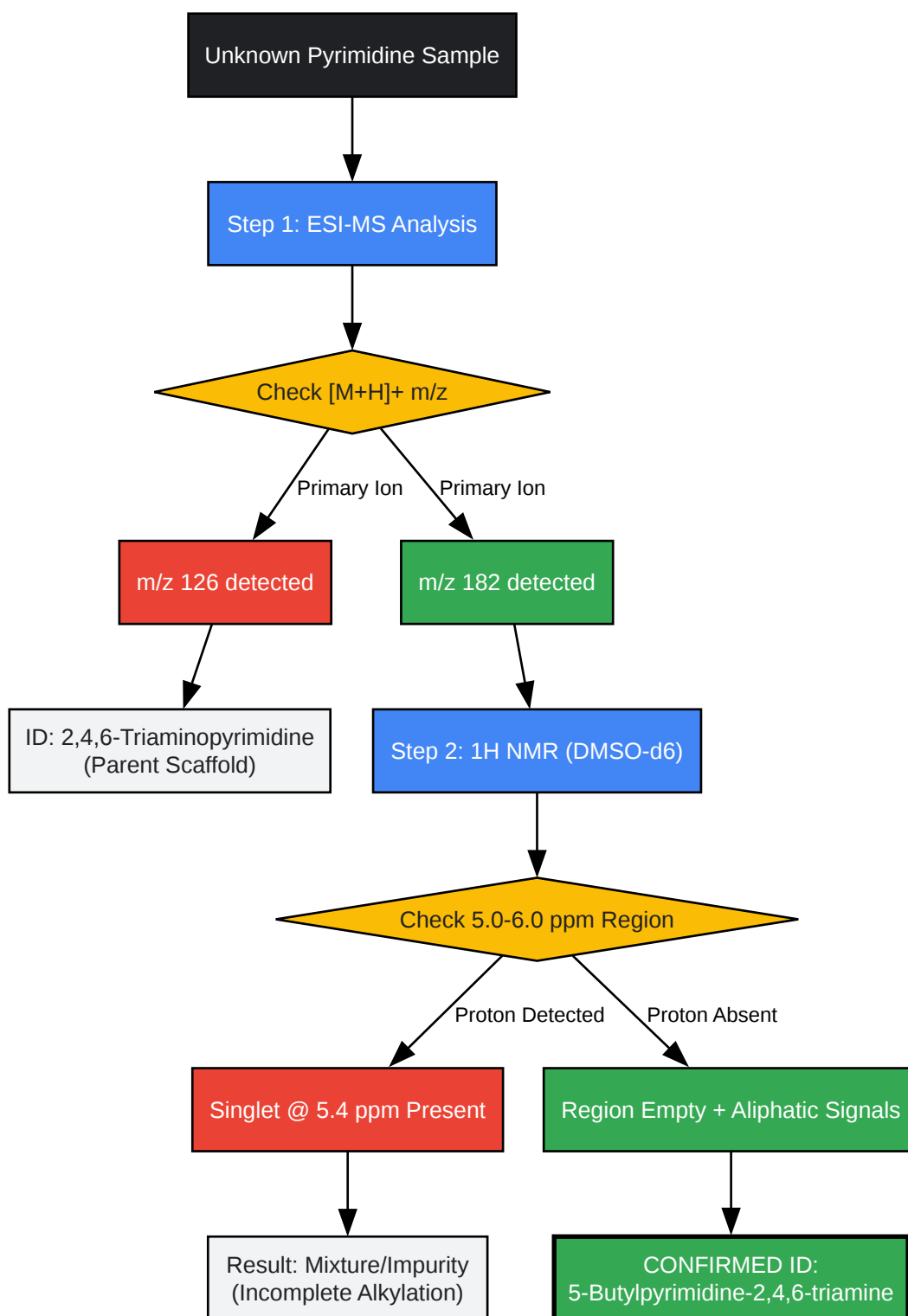
- Ionization: Electrospray Ionization (ESI) in Positive Mode.
- Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).
 - Reasoning: Acidic pH ensures protonation of the pyrimidine nitrogens (pKa ~6-7).
- Collision Energy: Ramp 10-40 eV.

Data Analysis: Fragmentation Pathways[1]

- Parent Ion:m/z 182.15 ($[M+H]^+$).
- Fragment A (Ammonia Loss):m/z 165 ($[M+H - NH_3]^+$). Common in poly-amino heterocycles.
- Fragment B (Propyl Loss):m/z 139 ($[M+H - C_3H_7]^+$). Cleavage of the butyl chain, leaving a methyl-pyrimidine core.
- Fragment C (Diagnostic):m/z 126. If this peak appears in the MS1 spectrum (not as a fragment), it indicates contamination with the 2,4,6-Triaminopyrimidine parent.

Decision Workflow Diagram

The following diagram illustrates the logical flow for distinguishing the 5-butyl derivative from its analogs using the described methodologies.



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Caption: Analytical decision tree for the validation of **5-Butylpyrimidine-2,4,6-triamine** synthesis.

References

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- Gangjee, A., et al. (2012). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. PMC/NIH. (Context on alkyl-pyrimidine synthesis and DHFR activity). Retrieved from [\[Link\]](#)
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